4-Methylbenzo[h][1,6]naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70092-63-6 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methylbenzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-14-13-10-4-2-3-5-12(10)15-8-11(9)13/h2-8H,1H3 |
InChI Key |
JQIBQZLIULZNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC3=CC=CC=C3C2=NC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylbenzo H 1 2 Naphthyridine and Its Derivatives
Classical Annulation Reactions for Benzo[h]researchgate.netresearchgate.netnaphthyridine Core Formation
Classical methods for the formation of the benzo[h] researchgate.netresearchgate.netnaphthyridine ring system have historically relied on well-established named reactions that build the quinoline (B57606) or naphthyridine core through condensation and cyclization strategies.
Modified Skraup-type and Friedländer Condensation Approaches
The Skraup reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.net This harsh but effective reaction can be adapted to synthesize naphthyridines. For the synthesis of 1,6-naphthyridines, a 4-aminopyridine (B3432731) derivative serves as the starting amine. researchgate.net The reaction of 4-aminopyridine with glycerol, in the presence of reagents like a sulfuric acid mixture (sulfo-mix), boric acid, and ferrous sulfate, can yield the 1,6-naphthyridine (B1220473) core. acs.orgrsc.org To obtain a benzo[h] researchgate.netresearchgate.netnaphthyridine, a 4-aminoquinoline (B48711) would be the analogous starting material. rsc.org The general Skraup synthesis is known for its often violent nature, though modifications have been developed to improve safety and yields. researchgate.netresearchgate.net
The Friedländer condensation provides a more versatile and milder route to quinolines and, by extension, to benzo[h] researchgate.netresearchgate.netnaphthyridines. mdpi.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. mdpi.com For the synthesis of benzo[h] researchgate.netresearchgate.netnaphthyridines, a 4-aminoquinoline-3-carbaldehyde is a key precursor. researchgate.net The condensation of this aldehyde with various active methylene (B1212753) compounds can furnish the desired benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives. researchgate.net This method's applicability has been expanded through the use of various catalysts and reaction conditions, including mild promoters like propylphosphonic anhydride (B1165640) (T3P®). nih.gov
| Reaction | Starting Material (Example) | Reagents (Example) | Product Core |
| Skraup-type | 4-Aminoquinoline | Glycerol, H₂SO₄, Oxidizing agent | Benzo[h] researchgate.netresearchgate.netnaphthyridine |
| Friedländer | 4-Aminoquinoline-3-carbaldehyde | Ketone (e.g., acetone) | Benzo[h] researchgate.netresearchgate.netnaphthyridine |
Gould-Jacobs Reaction Strategies
The Gould-Jacobs reaction is another classical method primarily used for the synthesis of 4-hydroxyquinolines. researchgate.net The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. researchgate.net
While direct examples for the synthesis of 4-Methylbenzo[h] researchgate.netresearchgate.netnaphthyridine using this method are not prevalent in the literature, the Gould-Jacobs strategy can be conceptually extended. By substituting aniline with an appropriate aminopyridine or aminoquinoline, the reaction can be directed toward the formation of naphthyridine skeletons. researchgate.net For instance, the reaction of a 4-aminoquinoline with a malonic acid derivative like diethyl ethoxymethylenemalonate would be the logical starting point for constructing the benzo[h] researchgate.netresearchgate.netnaphthyridine system, leading to a 4-hydroxy-substituted derivative. researchgate.net This approach is particularly effective for anilines with electron-donating groups at the meta-position, a consideration when selecting substituted aminoquinolines for the synthesis. researchgate.net
Modern Catalytic Synthetic Routes for Benzo[h]researchgate.netresearchgate.netnaphthyridines
Modern organic synthesis has introduced a range of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. These have been successfully applied to the synthesis of complex heterocyclic systems like benzo[h] researchgate.netresearchgate.netnaphthyridines.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling , a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern C-C bond formation. This reaction has been effectively utilized in the synthesis of benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives and the principles are directly applicable to the benzo[h] isomer.
A typical strategy involves the Sonogashira coupling of a substituted 2-chloroquinoline (B121035) with a terminal alkyne, such as phenylacetylene. This forms a 2-alkynylquinoline intermediate, which can then undergo a subsequent annulation reaction to construct the final naphthyridine ring. Copper-free Sonogashira conditions have also been developed, enhancing the reaction's utility. This methodology allows for the introduction of diverse substituents onto the heterocyclic core prior to the final cyclization, making it a flexible route to a variety of derivatives. For example, 1-phenylethynyl derivatives of tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines have been synthesized using a Sonogashira approach.
| Catalyst System (Example) | Substrates (Example) | Key Intermediate |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Chloroquinoline, Phenylacetylene | 2-(Phenylethynyl)quinoline |
| Ligand-free Palladium | 2-Chloroquinoline-3-carbonitrile, Terminal Alkyne | 2-Alkynylquinoline-3-carbonitrile |
Intramolecular Diels-Alder Cycloaddition Reactions
The intramolecular Diels-Alder reaction offers a powerful and stereocontrolled method for the construction of polycyclic systems. A notable application of this strategy is the synthesis of the benzo[h] researchgate.netresearchgate.netnaphthyridine core through the cycloaddition of aryl oxazoles.
In this approach, a suitably substituted aryl oxazole (B20620), tethered to an alkene or alkyne dienophile, undergoes an intramolecular [4+2] cycloaddition. The oxazole acts as the diene component. Following the cycloaddition, the initial adduct typically eliminates a molecule of water or another small molecule to aromatize, yielding the pyridine (B92270) ring of the naphthyridine system. This method was successfully employed in the synthetic approach towards the antileukemic alkaloid 2-bromoleptoclinidinone, demonstrating its utility in forming the tricyclic benzo[h] researchgate.netresearchgate.netnaphthyridine skeleton. For instance, the cycloaddition of an aryl oxazole bearing a β-carbomethoxyacrylamide side chain, upon warming in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), affords the benzo[h] researchgate.netresearchgate.netnaphthyridine tricycle in good yield.
Nucleophilic Aromatic Substitution (SNAr) Cascades
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction wherein a nucleophile displaces a leaving group on an electron-deficient aromatic ring. This reaction can be incorporated into cascade or tandem sequences to rapidly build molecular complexity.
An efficient one-pot, three-component, two-step synthesis of benzo[h] researchgate.netresearchgate.netnaphthyridin-2(1H)-ones has been developed that utilizes an SNAr reaction as a key step. researchgate.net This sequence involves an initial nucleophilic aromatic substitution, followed by an intramolecular cyclization and a subsequent Suzuki coupling reaction. researchgate.net Another strategy involves the reaction of 1,6-naphthyridine-5,7-ditriflates, which are highly reactive intermediates. These compounds can undergo sequential SNAr reactions, first with an amine at the C5 position, followed by a palladium-catalyzed coupling at the C7 position, allowing for rapid diversification of the 1,6-naphthyridine scaffold. The use of SNAr in a one-pot procedure involving a directed ortho-lithiation, zincation, Negishi cross-coupling, and subsequent intramolecular SNAr has also been reported for the synthesis of related fused benzofuro- and benzothienopyridines, highlighting the power of combining modern synthetic methods.
Regioselective Synthesis of Substituted Benzo[h]researchgate.netresearchgate.netnaphthyridines
The precise control of substituent placement on the benzo[h] researchgate.netresearchgate.netnaphthyridine core is crucial for tuning its pharmacological properties. Several regioselective synthetic methods have been developed to achieve this.
One notable approach involves the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines. mdpi.com These compounds serve as versatile intermediates for further functionalization. For instance, the introduction of a phenylethynyl group at the 1-position has been achieved, leading to derivatives that have shown potential as monoamine oxidase (MAO) B inhibitors. mdpi.com The reaction of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines with various phenylacetylenes in the presence of a copper catalyst allows for the synthesis of a range of 1-phenylethynyl derivatives. mdpi.com
Another strategy focuses on the functionalization of the C5 and C7 positions of the 1,6-naphthyridine core. By utilizing heteroaryl ditriflates, the same amine can be selectively introduced at either the C5 or C7 position by simply altering the order of addition. acs.org This method offers a high degree of control and flexibility in the synthesis of disubstituted naphthyridines. acs.org For example, C5 amination followed by a Kumada coupling can yield a 5-amino-7-methyl derivative, while reversing the sequence can produce a 5-methyl-7-amino analog. acs.org
Furthermore, the synthesis of benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridine derivatives has been accomplished through a regioselective multi-component "on-water" reaction. rsc.org This method involves the Knoevenagel condensation of isatin (B1672199) with malononitrile (B47326), followed by a Michael addition with 3-aminopyrazole (B16455) and subsequent cyclization, decarboxylation, and aromatization to afford the target compounds in good yields. rsc.org
Table 1: Examples of Regioselective Synthesis of Benzo[h] researchgate.netresearchgate.netnaphthyridine Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine | Phenylacetylene, CuI | 2-Alkyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine | Varies | mdpi.com |
| 5,8-Dichloronaphthyridine | Amine, then Methylmagnesium bromide | 5-Amino-8-methylnaphthyridine | - | acs.org |
Data is based on reported synthetic methodologies. Yields can vary depending on specific substrates and reaction conditions.
Green Chemistry Principles and Sustainable Approaches in Naphthyridine Synthesis
The integration of green chemistry principles into the synthesis of naphthyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency.
A prominent green approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water or ethanol (B145695). researchgate.netrsc.orgnih.gov MCRs offer several advantages, including operational simplicity, shorter reaction times, and high atom economy. researchgate.net For instance, a three-component reaction of an aldehyde, enamine, and a piperidine (B6355638) derivative in an ionic liquid has been employed for the synthesis of 5-chloro-4-phenyl benzo[f] researchgate.netresearchgate.netnaphthyridine-2-amino-3-carbonitrile derivatives in high yields. researchgate.net Similarly, a catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol provides an efficient route to functionalized researchgate.netnih.govnaphthyridine derivatives. rsc.org
The use of reusable catalysts is another key aspect of green naphthyridine synthesis. A nanomagnetic catalyst, γ-Fe2O3@SiO2-linker-L-histidine, has been successfully used in a pseudo-four-component reaction to produce chromeno researchgate.netresearchgate.netnaphthyridines in water. researchgate.net This catalyst can be easily recovered and reused, minimizing waste. More recently, a multicomponent synthesis of 1,8-naphthyridines has been reported using SiO2/Fe3O4 as a reusable catalyst in an aqueous solution at room temperature. nih.gov
Microwave-assisted synthesis has also emerged as a sustainable technique. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. An eco-friendly synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile has been developed using microwave irradiation, resulting in excellent yields and high purity of the final products.
Table 2: Green Synthesis Approaches for Naphthyridine Derivatives
| Method | Key Features | Example Product | Reference |
|---|---|---|---|
| Multicomponent Reaction | One-pot, high atom economy, benign solvent | 5-Chloro-4-phenyl benzo[f] researchgate.netresearchgate.netnaphthyridine-2-amino-3-carbonitrile | researchgate.net |
| Reusable Catalyst | Easy recovery, reduced waste | Chromeno researchgate.netresearchgate.netnaphthyridines | researchgate.net |
| Microwave-Assisted Synthesis | Short reaction times, high yields | 2,6-Naphthyridine |
Rearrangement Reactions Leading to Benzo[h]researchgate.netresearchgate.netnaphthyridine Skeletons
Rearrangement reactions offer unique pathways to construct the benzo[h] researchgate.netresearchgate.netnaphthyridine core, often from readily available starting materials.
A significant example is the rearrangement of hexahydro-5H-pyrrolo[2,1-c] researchgate.netrsc.orgbenzodiazepine-2,5,11-trione. researchgate.net When heated in boiling phosphoryl chloride, this compound undergoes a rearrangement to yield 3,5-dichlorobenzo[h] researchgate.netresearchgate.netnaphthyridine. researchgate.net This transformation provides a novel entry point to the benzo[h] researchgate.netresearchgate.netnaphthyridine system.
Another interesting rearrangement involves the Scholl reaction, a type of oxidative cyclodehydrogenation. researchgate.net While typically used for the synthesis of polycyclic aromatic hydrocarbons, unexpected rearrangements during this reaction can lead to the formation of novel aza-polycyclic aromatic hydrocarbon structures. researchgate.net
The classical Skraup reaction, used for synthesizing quinolines, can also be adapted to produce naphthyridines. acs.org This reaction involves heating an aminopyridine with glycerol derivatives and an oxidizing agent in an acidic medium. acs.orgevitachem.com Although sometimes characterized by vigorous reaction conditions, modifications to the Skraup reaction have improved yields and selectivity for specific naphthyridine isomers. acs.orgevitachem.com
Furthermore, radical perfluoroalkylation of α-(biaryl-2-yl)vinyl azides can lead to the formation of polyfluoroalkyl aza-polycyclic aromatic hydrocarbons. acs.orgnih.gov The process involves the addition of perfluoroalkyl radicals to the vinyl azide, generating an iminyl radical that subsequently cyclizes to form the aza-PAH skeleton. acs.orgnih.gov
Comprehensive Spectroscopic and Structural Elucidation of 4 Methylbenzo H 1 2 Naphthyridine Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-methylbenzo[h] researchgate.netevitachem.comnaphthyridine and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise determination of proton and carbon chemical environments, as well as their through-bond and through-space connectivities.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. For instance, in a study of various 6(9)-methyl-benzo[b]naphthyridines, proton signals were assigned based on coupling patterns and by comparing chemical shifts with related heterocyclic compounds. tandfonline.com Complete ¹³C assignments were achieved using proton-detected one-bond (¹³C-¹H) 2D heteronuclear single quantum correlation (HSQC) and the INEPT technique. tandfonline.com
Two-dimensional NMR techniques are crucial for establishing the complete molecular structure:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling). sdsu.edu This is instrumental in piecing together adjacent proton networks within the aromatic and aliphatic regions of the molecule. researchgate.netsdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹JCH). sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbon resonances based on their attached protons. tandfonline.comsdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. researchgate.net NOESY is vital for determining the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.net
The following table provides an example of ¹H and ¹³C NMR data for a related compound, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netevitachem.comnaphthyridine. mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 | 3.84 (s, 2H) | 56.0 |
| H-3 | 3.28 (t, J = 6.0 Hz, 2H) | 46.1 |
| H-4 | 2.87 (t, J = 6.0 Hz, 2H) | 33.8 |
| N-CH₃ | 2.58 (s, 3H) | 52.5 |
| H-5 | 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H) | 123.7 |
| H-6 | 7.70 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H) | 126.6 |
| H-7 | 8.00 (dd, J = 8.4, 0.6 Hz, 1H) | 128.9 |
| H-8 | 8.18 (dd, J = 8.4, 0.9 Hz, 1H) | 129.8 |
| C-4a | 126.8 | |
| C-5a | 139.5 | |
| C-8a | 147.2 | |
| C-9a | 156.6 | |
| C-10 | 125.1 |
Data obtained for 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netevitachem.comnaphthyridine in CDCl₃. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. In the context of 4-methylbenzo[h] researchgate.netevitachem.comnaphthyridine analogues, these methods can confirm the presence of specific bonds and structural motifs. For example, in a study of 10-chloro-1-phenylethynyl-2-methyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netevitachem.comnaphthyridine, the IR spectrum showed a characteristic band at 2225.8 cm⁻¹ corresponding to the -C≡C- stretching vibration of the phenylethynyl group. mdpi.com This confirms the successful introduction of this functional group into the benzo[b] researchgate.netevitachem.comnaphthyridine scaffold.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule. The extended π-conjugated system of the benzo[h] researchgate.netevitachem.comnaphthyridine core gives rise to characteristic absorption and emission spectra. The position and intensity of the absorption and emission maxima can be influenced by the nature and position of substituents on the aromatic rings. For instance, some dibenzo[b,h] researchgate.netevitachem.comnaphthyridine derivatives have been synthesized and their photophysical properties studied, with some showing strong fluorescence. rsc.org The fluorescence intensities of certain 6-methyl-1,6-dibenzonaphthyridinium triflates were observed to change upon intercalation into double-stranded DNA, indicating their potential as fluorescent probes. rsc.org
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. For example, the molecular formula of 4-methylbenzo[h] researchgate.netevitachem.comnaphthyridine is C₁₃H₁₀N₂. evitachem.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule fragments in a predictable manner, and the masses of the resulting ions can be used to identify different structural components. For instance, in the mass spectral analysis of some benzo[b]thiophene derivatives, characteristic fragment ions arise from the cleavage of specific bonds within the molecule, aiding in their structural identification. nih.gov The electron impact mass spectra of various anilidoquinolones and related compounds have been discussed, where dominant peaks are formed by the cleavage of the C-N bond of the anilido group. nih.gov
The following table shows HRMS data for some benzo[b] researchgate.netevitachem.comnaphthyridine derivatives:
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netevitachem.comnaphthyridine | 233.0846 | 233.0831 |
| 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netevitachem.comnaphthyridine | 333.1159 | 333.1142 |
| 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netevitachem.comnaphthyridine | 367.0769 | 367.0780 |
Data obtained via MALDI+ ionization. mdpi.com
Single-Crystal X-ray Diffraction Studies of Benzo[h]researchgate.netevitachem.comnaphthyridine Derivatives
The following table summarizes crystal data for a dibenzo[b,h] researchgate.netevitachem.comnaphthyridine derivative:
| Parameter | Value |
| Compound | C₃₁H₂₅N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9390 (4) |
| b (Å) | 10.5595 (4) |
| c (Å) | 19.6084 (7) |
| β (°) | 107.369 (2) |
| Volume (ų) | 2359.31 (15) |
| Z | 4 |
Crystal data for 2,9-dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] researchgate.netevitachem.comnaphthyridin-6-amine. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. If 4-methylbenzo[h] researchgate.netevitachem.comnaphthyridine or its analogues were synthesized as enantiomers or diastereomers, CD spectroscopy would be essential for determining their absolute configuration and studying their stereochemical properties. As the parent compound and many of its simple derivatives are achiral, this technique is only applicable when a chiral center or axis is introduced into the molecule. Currently, there is limited information available in the searched results specifically on the chiroptical properties of 4-methylbenzo[h] researchgate.netevitachem.comnaphthyridine derivatives.
Reactivity and Mechanistic Studies of the Benzo H 1 2 Naphthyridine Ring System
Electrophilic Aromatic Substitution Reactions on the Benzo[h]chemicalpapers.commdpi.comnaphthyridine Core
Electrophilic aromatic substitution (EAS) on the benzo[h] chemicalpapers.commdpi.comnaphthyridine nucleus is a complex process due to the competing directing effects of the different parts of the molecule. The nitrogen atoms strongly deactivate the heterocyclic rings towards electrophilic attack, making substitution on the carbocyclic benzene (B151609) ring more favorable.
Nucleophilic Substitution and Addition Reactions at Nitrogen Heteroatoms and Aromatic Rings
The electron-deficient nature of the pyridinoid rings makes the benzo[h] chemicalpapers.commdpi.comnaphthyridine system susceptible to nucleophilic attack, particularly when a good leaving group is present.
Nucleophilic Aromatic Substitution (SNAr): The presence of a halogen, such as chlorine, at positions on the naphthyridine core facilitates nucleophilic aromatic substitution (SNAr). Research on 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] chemicalpapers.commdpi.comnaphthyridine has demonstrated regioselective SNAr reactions at the C4 and C5 positions with various nucleophiles, including primary aromatic amines, methoxide (B1231860), ethoxide, and azide, at different temperatures. researchgate.net Similarly, a one-pot synthesis for benzo[h] chemicalpapers.commdpi.comnaphthyridin-2(1H)-ones was developed involving an SNAr reaction as a key step. nih.gov In another study, the chlorine atom of various benzonaphthyridines was successfully substituted by N-alkyl-4-piperidinylmethanolates. nih.gov
Nucleophilic Addition: Nucleophilic addition can occur at the carbon atoms of the pyridine (B92270) rings, especially in the presence of strong nucleophiles. The nitrogen atoms themselves can act as sites for nucleophilic attack in the form of N-alkylation or N-acylation, leading to the formation of quaternary naphthyridinium salts. nih.gov These reactions readily occur with alkyl halides. nih.gov For example, N-alkylation of 1,5-naphthyridinones has been achieved using 2-bromoethanol (B42945) in the presence of cesium carbonate. nih.gov
Oxidation and Reduction Chemistry of Benzo[h]chemicalpapers.commdpi.comnaphthyridines
The benzo[h] chemicalpapers.commdpi.comnaphthyridine ring system can undergo both oxidation and reduction reactions, targeting either the heterocyclic or carbocyclic portions, as well as substituents.
Oxidation: Oxidation of the nitrogen atoms in the naphthyridine core can lead to the formation of N-oxides. The synthesis of 1,6-naphthyridine (B1220473) itself has been achieved through a modified Skraup reaction starting from 4-aminopyridine-N-oxide, followed by reduction of the resulting 1,6-naphthyridine-N-oxide to the free base. acs.org The methyl group in 4-Methylbenzo[h] chemicalpapers.commdpi.comnaphthyridine could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, a common reaction for alkyl groups on aromatic rings.
Reduction: Reduction of the benzo[h] chemicalpapers.commdpi.comnaphthyridine system can be achieved using various reducing agents. Catalytic hydrogenation can reduce the heterocyclic rings, leading to tetrahydro or dihydro derivatives. For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] chemicalpapers.commdpi.comnaphthyridines have been synthesized and studied. mdpi.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce carbonyl groups that may be present on substituted derivatives, or to reduce the imine functionality in partially saturated rings. youtube.com
Coordination Chemistry: Formation and Reactivity of Metal Complexes with Naphthyridine Ligands
The two nitrogen atoms in the 1,6-naphthyridine moiety are positioned to act as a bidentate ligand, readily forming coordination complexes with a variety of metal ions. This chelating ability is a cornerstone of the chemistry of benzo[h] chemicalpapers.commdpi.comnaphthyridines.
Studies have been conducted on the complexation of the parent benzo[h] chemicalpapers.commdpi.comnaphthyridine (bn) with several divalent metal ions, including copper(II), cadmium(II), manganese(II), and iron(II). chemicalpapers.comchemicalpapers.com These complexes are typically formed in a pH range of 5 to 9. chemicalpapers.comchemicalpapers.com Potentiometric titrations have been used to determine the stability constants of these metal complexes. The data reveals that the stability of these complexes varies depending on the metal ion, with iron(II) forming the strongest complexes among those studied. chemicalpapers.com The complexing ability is often compared to that of 1,10-phenanthroline (B135089) (phen), a structurally related and well-known chelating agent. chemicalpapers.comchemicalpapers.com
Table 1: Stability Constants of Metal Complexes with Benzo[h] chemicalpapers.commdpi.comnaphthyridine (1,6-bn) and 1,10-Phenanthroline (phen) at 25°C
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ |
|---|---|---|---|---|
| 1,6-bn | Cu(II) | 4.88 | 8.80 | - |
| Cd(II) | 4.10 | - | - | |
| Fe(II) | 5.35 | 9.90 | 14.10 | |
| Mn(II) | 4.52 | - | - | |
| phen | Cu(II) | 9.10 | 16.00 | 21.00 |
| Cd(II) | 6.00 | 10.95 | 14.95 | |
| Fe(II) | 5.90 | 11.20 | 21.30 | |
| Mn(II) | 4.13 | 7.33 | 9.77 |
Data sourced from studies on the parent benzo[h] chemicalpapers.commdpi.comnaphthyridine ligand. chemicalpapers.comchemicalpapers.com
The ability of 4-Methylbenzo[h] chemicalpapers.commdpi.comnaphthyridine to serve as a ligand in catalytic processes or for the formation of metal-organic frameworks has been noted. evitachem.com
Acid-Base Properties and Protonation Studies of the Nitrogen Atoms
The nitrogen atoms in the benzo[h] chemicalpapers.commdpi.comnaphthyridine ring are basic and can be protonated in acidic media. The basicity of these nitrogens is a key factor in the compound's chemical behavior, including its ability to form metal complexes. Potentiometric titration is a common method used to quantify this property by determining the protonation constants (pKa values).
For the parent benzo[h] chemicalpapers.commdpi.comnaphthyridine, the protonation constant has been determined and compared with related structures. These studies involve titrating a solution of the protonated form of the compound with a standard base, such as NaOH. chemicalpapers.comchemicalpapers.com The resulting titration curves allow for the calculation of the constants associated with the protonation equilibria of the nitrogen atoms. chemicalpapers.com
Photochemical and Electrochemical Reactivity of Benzo[h]chemicalpapers.commdpi.comnaphthyridine Derivatives
The extended π-conjugated system of benzo[h] chemicalpapers.commdpi.comnaphthyridine suggests that it and its derivatives should exhibit interesting photochemical and electrochemical properties.
Photochemical Reactivity: While specific studies on 4-Methylbenzo[h] chemicalpapers.commdpi.comnaphthyridine are limited, research on related structures provides insight. For instance, studies on naphthol-naphthalimide conjugates, which also contain large aromatic systems, show that irradiation can lead to the formation of reactive intermediates. nih.gov Upon excitation, processes like Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET) can occur, leading to subsequent chemical reactions. nih.gov It is plausible that benzo[h] chemicalpapers.commdpi.comnaphthyridine derivatives could undergo similar photo-induced processes, potentially leading to cycloadditions, rearrangements, or reactions with surrounding molecules.
Electrochemical Reactivity: The electrochemical behavior of metal complexes involving naphthyridine-type ligands has been investigated. For example, ruthenium, rhodium, and palladium complexes with 2-(pyridin-2-yl)benzo[b] chemicalpapers.comevitachem.comnaphthyridine have been studied to understand their electrochemical properties. nih.gov Such studies are relevant to applications in catalysis, sensing, and materials science. The redox properties of the benzo[h] chemicalpapers.commdpi.comnaphthyridine core itself, and how they are modulated by substituents like a methyl group, are an area for further investigation.
Chemical Derivatization and Functionalization Strategies for Expanding Benzo H 1 2 Naphthyridine Chemical Space
Introduction of Diverse Substituents via Cross-Coupling and Functionalization Reactions
The introduction of a wide array of substituents onto the benzo[h] researchgate.netwikipedia.orgnaphthyridine core is primarily achieved through the functionalization of pre-existing derivatives, particularly those bearing halogen atoms. These halogenated intermediates serve as versatile handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
A key intermediate, 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine, has been synthesized and used to explore regioselective reactions. researchgate.net This compound allows for selective nucleophilic aromatic substitution (SNAr) reactions at the C4 and C5 positions. researchgate.net Researchers have successfully introduced various nucleophiles, including primary aromatic amines, alkoxides like methoxide (B1231860) and ethoxide, and azide, at these positions by carefully controlling reaction temperatures. researchgate.netebay.de
Multicomponent reactions (MCRs) also offer an efficient pathway to construct substituted benzo[h] researchgate.netwikipedia.orgnaphthyridine frameworks. The Povarov reaction, an example of an MCR, has been utilized to synthesize a series of 1,2,3,4-tetrahydrobenzo[h] researchgate.netwikipedia.orgnaphthyridines with diverse substitutions at positions 1, 5, and 9 from an aldehyde, an aniline (B41778), and an activated alkene. nih.gov This approach allows for the rapid generation of molecular complexity from simple starting materials.
While not specific to the benzo[h] isomer, methodologies applied to the related benzo[b] researchgate.netwikipedia.orgnaphthyridine system highlight further possibilities. For instance, copper-catalyzed cross-coupling has been used to introduce phenylethynyl groups, demonstrating the potential for Sonogashira-type reactions on the core structure. mdpi.com
Table 1: Examples of Functionalization Reactions on Benzo[h] researchgate.netwikipedia.orgnaphthyridine Derivatives
| Reaction Type | Starting Material | Reagents/Conditions | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine | Primary aromatic amines, methoxide/ethoxide, azide | C4, C5 | Amino, alkoxy, and azido (B1232118) derivatives | researchgate.netebay.de |
| Povarov Reaction (Multicomponent) | Aldehydes, anilines, enamines/enamides | Lewis or Brønsted acid catalyst | C1, C5, C9 | Substituted 1,2,3,4-tetrahydrobenzo[h] researchgate.netwikipedia.orgnaphthyridines | nih.gov |
| Nucleophilic Substitution (SN2) | 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine | Nucleophiles (e.g., amines, azide) | C3 side chain | Modified chloroethyl side chain | researchgate.net |
Synthesis of N-Oxides and Quaternary Ammonium (B1175870) Salts
Modification of the nitrogen atoms within the benzo[h] researchgate.netwikipedia.orgnaphthyridine core provides another avenue for chemical diversification. This includes the formation of N-oxides and quaternary ammonium salts, which alters the electronic properties, solubility, and steric profile of the parent molecule.
N-Oxides: The synthesis of N-oxides from the benzo[h] researchgate.netwikipedia.orgnaphthyridine scaffold can be achieved through oxidation, a common reaction for N-heterocyclic compounds. For example, the related 1,6-phenanthroline system has been converted to its N-oxide and subsequent dioxide derivatives. researchgate.net These N-oxides are not merely final products but can serve as reactive intermediates. For instance, treatment of benzo[c] researchgate.netresearchgate.netnaphthyridine-N-oxides with trimethylsilyl (B98337) cyanide (Me₃SiCN) smoothly yields the corresponding carbonitriles, which can be further hydrolyzed to carboxylic acids. researchgate.net This demonstrates the utility of N-oxides as precursors for introducing carbon-based functional groups.
Quaternary Ammonium Salts: Quaternization involves the alkylation of a tertiary nitrogen atom to form a permanently cationic center. wikipedia.org This is typically achieved through the Menshutkin reaction, where the heterocyclic amine reacts with an alkyl halide. The resulting quaternary ammonium salts, or "quats," have a fixed positive charge regardless of pH. wikipedia.org This derivatization can be used to enhance water solubility or to introduce specific functionalities. Quaternary ammonium compounds have been synthesized from various amines by reacting them with reagents like ethyl chloroacetate (B1199739) or chloroacetic acid. nih.gov In the context of drug design, converting a nitrogen atom in the benzo[h] researchgate.netwikipedia.orgnaphthyridine ring to a quaternary salt could be used to create rigid, charged derivatives for probing interactions with biological targets. These salts also find use as phase-transfer catalysts in organic synthesis. wikipedia.org
Modification of Alkyl Chains (e.g., Methyl Group at C4) and Peripheral Rings
Further diversification of the benzo[h] researchgate.netwikipedia.orgnaphthyridine scaffold involves the modification of substituents on the peripheral rings, including alkyl chains like the methyl group at the C4 position.
Modification of Alkyl Chains: Direct functionalization of the C4-methyl group is challenging, but its replacement or the incorporation of different alkyl chains during synthesis is a viable strategy. The synthesis of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine demonstrates that alkyl chains other than a simple methyl group can be part of the core structure. researchgate.net The chloroethyl group at the C3 position is particularly useful as it allows for subsequent SN2 reactions with various nucleophiles, effectively enabling the extension and modification of this side chain. researchgate.net
Modification of Peripheral Rings: The aromatic rings of the benzo[h] researchgate.netwikipedia.orgnaphthyridine system are amenable to various modifications.
Electrophilic Substitution: On related benzonaphthyridine isomers, electrophilic substitution reactions such as nitration, bromination, and chlorosulfonation have been shown to occur readily, providing access to a range of functionalized derivatives. researchgate.net
Nucleophilic Substitution: As previously noted, halogenated derivatives are key intermediates. The chlorine atoms at C4, C5, and C7 of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine can be selectively substituted with nucleophiles like amines, alkoxides, and azides to create a library of new compounds. researchgate.netebay.de
Fused Ring Systems: A more profound modification involves building additional rings onto the existing framework. For example, by constraining the 7,8-positions of the 1,6-naphthyridine (B1220473) core with a cyclic urea (B33335) pharmacophore, researchers have synthesized 1H-imidazo[4,5-h] researchgate.netwikipedia.orgnaphthyridin-2(3H)-one, a novel tricyclic system that acts as a c-Met kinase inhibitor. nih.govrsc.org This strategy dramatically alters the shape and properties of the original scaffold.
Table 2: Selected Examples of Peripherally Modified Benzo[h] researchgate.netwikipedia.orgnaphthyridine Derivatives
| Derivative Name | Modification Type | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine | Halogenation and Alkyl Chain Installation | Multi-step synthesis | researchgate.net |
| 5,7-dichloro-3-(2-chloroethyl)-4-methoxy-2-methylbenzo[h] researchgate.netwikipedia.orgnaphthyridine | Regioselective SNAr | Reaction of the trichloro derivative with methoxide | ebay.de |
| Substituted 1,2,3,4-tetrahydrobenzo[h] researchgate.netwikipedia.orgnaphthyridines | Peripheral Ring Substitution | Multicomponent Povarov Reaction | nih.gov |
| 1H-imidazo[4,5-h] researchgate.netwikipedia.orgnaphthyridin-2(3H)-one | Fused Ring Construction | Incorporation of a cyclic urea across the C7 and C8 positions | nih.govrsc.org |
Preparation of Bioconjugates and Chemical Probes for Research Purposes
The development of bioconjugates and chemical probes from the benzo[h] researchgate.netwikipedia.orgnaphthyridine scaffold is a direct application of the derivatization strategies discussed previously. Chemical probes are essential small-molecule tools used to study biological systems and validate drug targets. chemicalprobes.org
The synthesis of benzo[h] researchgate.netwikipedia.orgnaphthyridine derivatives as potent and selective inhibitors for specific biological targets, such as acetylcholinesterase (AChE) and c-Met kinase, provides the foundation for probe development. nih.govnih.gov An optimized inhibitor can be converted into a chemical probe by introducing a reactive handle or a reporter tag.
Functional groups introduced during synthesis, such as the chloroethyl side chain or amino groups, are ideal attachment points for conjugation. researchgate.net For example, an amino group can be acylated with a linker attached to a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification), or a photoreactive group (for target identification). The 2-(N,N-dimethylamino)ethyl side chain installed at the 5-position of related dibenzonaphthyridinones is a prime example of a functional tether that can be used for creating more complex probes. psu.edu These bioconjugates allow researchers to visualize the distribution of the target protein in cells, pull down the target and its binding partners, and elucidate the mechanism of action of the parent compound. The development of 1,2,3,4-tetrahydrobenzo[h] researchgate.netwikipedia.orgnaphthyridines as potent dual inhibitors of AChE and butyrylcholinesterase (BChE) makes them interesting leads for developing probes to study the progression of Alzheimer's disease. nih.gov
Computational and Theoretical Investigations of 4 Methylbenzo H 1 2 Naphthyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure and three-dimensional geometry of 4-Methylbenzo[h]naphthyridine. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can perform geometry optimizations to determine the most stable molecular conformation. These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
A key output from DFT calculations is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap typically signifies a molecule that is more readily polarized and more reactive. For a series of benzo[h]naphthyridine derivatives, DFT calculations have been used to correlate their electronic properties with potential applications, such as in organic electronics.
Table 1: Calculated Electronic Properties of a Representative Benzo[h]naphthyridine Derivative
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.25 | Represents the electron-donating ability. |
| LUMO Energy | -2.10 | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | 4.15 | Indicates chemical reactivity and kinetic stability. |
Note: The data presented is for a representative derivative and serves as an illustrative example of typical DFT calculation outputs.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural confirmation of newly synthesized compounds. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. These calculations can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, offering insights into the nature of electronic transitions within the molecule.
For the elucidation of molecular structure, the prediction of Nuclear Magnetic Resonance (NMR) spectra is crucial. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. By comparing these predicted shifts with experimentally obtained spectra, researchers can confidently assign the structure of 4-Methylbenzo[h]naphthyridine and its analogues.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution across the molecular surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For 4-Methylbenzo[h]naphthyridine, the MEP surface would reveal the nitrogen atoms of the naphthyridine core as centers of negative potential, making them prime targets for electrophilic attack and for coordinating with metal ions. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack. This analysis is fundamental for understanding the compound's intermolecular interactions and potential reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic view of the conformational behavior of 4-Methylbenzo[h]naphthyridine and its interactions with its environment. By simulating the atomic motions over time, MD can explore the molecule's accessible conformations and identify the most energetically favorable ones. This is particularly relevant for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.
Furthermore, MD simulations are instrumental in studying the non-covalent interactions between 4-Methylbenzo[h]naphthyridine and other molecules, such as water, proteins, or nucleic acids. These simulations can quantify the contributions of hydrogen bonds, van der Waals forces, and π-π stacking interactions to the stability of a molecular complex, providing a detailed picture of the binding process.
Quantum Chemical Studies of Reaction Pathways and Transition States
Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions involving 4-Methylbenzo[h]naphthyridine. By identifying the transition state structures and calculating the associated activation energies, these studies can predict the feasibility and kinetics of various synthetic transformations. This knowledge is invaluable for optimizing reaction conditions and for designing novel synthetic routes to functionalized derivatives of the benzo[h]naphthyridine scaffold.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Biological Interaction Prediction (in vitro/in silico focus)
To rationalize and predict the biological activity of 4-Methylbenzo[h]naphthyridine derivatives, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are frequently employed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. By identifying key molecular descriptors that govern the activity, these models can be used to predict the potency of novel, yet-to-be-synthesized analogues.
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a biological macromolecule. For 4-Methylbenzo[h]naphthyridine, docking studies can elucidate how it might interact with specific protein or DNA targets. These studies provide a structural basis for understanding the compound's biological effects and are a cornerstone of modern drug design, guiding the modification of the lead compound to enhance its therapeutic properties.
Academic Research Applications of Benzo H 1 2 Naphthyridine Scaffolds Non Clinical Focus
Design and Synthesis of Ligands for Coordination Chemistry and Catalysis
The electron-rich nitrogen atoms within the 1,6-naphthyridine (B1220473) core make it an excellent bidentate ligand for coordinating with a variety of metal centers. This property is extensively exploited in the development of novel metal complexes for applications in catalysis. The synthesis of these ligands often involves multi-step reactions, such as the intramolecular Diels-Alder cycloaddition of aryl oxazoles or Friedländer condensation, to construct the core heterocyclic system. nih.govresearchgate.net
In the field of catalysis, benzo[h] evitachem.commdpi.comnaphthyridine derivatives serve as key components in designing sophisticated metal complexes. These complexes are primarily investigated for their efficacy in homogeneous catalysis, where the catalyst and reactants are in the same phase. For instance, iridium(III) complexes incorporating naphthyridine-based ligands have been synthesized and studied. rsc.org These complexes can facilitate a range of organic transformations. The electronic properties of the naphthyridine ligand can be fine-tuned by adding various substituents to the benzo or pyridine (B92270) rings, which in turn modulates the catalytic activity and selectivity of the metal center. Research in this area aims to develop highly efficient and selective catalysts for challenging chemical reactions.
Optoelectronic and Materials Science Applications
The rigid, planar structure and π-conjugated system of benzo[h] evitachem.commdpi.comnaphthyridines endow them with interesting photophysical properties, making them attractive candidates for applications in materials science, particularly in optoelectronic devices.
Derivatives of 1,6-naphthyridine exhibit notable fluorescence, with studies showing they possess significant fluorescence quantum yields and lifetimes of around 10 ns in various solvents. nih.gov The introduction of aryl groups at different positions on the benzo[h] evitachem.commdpi.comnaphthyridine core can enhance these fluorescence quantum yields. nih.gov These photophysical characteristics are fundamental to their development as fluorescent probes. The sensitivity of their emission properties to the local environment (solvatochromism) allows them to be used in sensing applications, where changes in fluorescence signal can indicate the presence of specific analytes or changes in environmental polarity. nih.gov
Table 1: Photophysical Properties of 1,6-Naphthyridine Derivatives
| Property | Observation | Source(s) |
| Fluorescence Lifetime | Approximately 10 ns in various solvents | nih.gov |
| Fluorescence Quantum Yield | ~0.05 - 0.1; can be increased by C2 and C5 aryl substitution | nih.govnih.gov |
| Nonlinear Optical (NLO) Properties | Exhibit second harmonic generation on excitation with a Nd-YAG laser (1064 nm) | nih.gov |
The electron-deficient nature of the naphthyridine core makes it a suitable n-type (electron-transporting) material for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Researchers have designed and synthesized various naphthyridine-based molecules for this purpose. These materials often exhibit high thermal stability and reversible electrochemical reduction, which are crucial for device longevity and performance. researchgate.net
In one area of research, naphthyridine derivatives are used as ligands in iridium(III) complexes that act as phosphorescent emitters in OLEDs. rsc.org These complexes can achieve very high efficiencies, with devices showing tunable green-to-red emissions and maximum external quantum efficiencies (EQE) exceeding 30%. rsc.org Another approach involves using naphthyridine derivatives as thermally activated delayed fluorescence (TADF) emitters, which can also lead to highly efficient blue OLEDs with EQE values reaching over 20%. researchgate.net These studies demonstrate the potential of the naphthyridine scaffold in creating high-performance OLEDs for future display and lighting technologies. rsc.orgresearchgate.net
Table 2: Performance of Naphthyridine-Based OLEDs in Research
| Naphthyridine Type | Role in OLED | Emission Color | Max. Brightness (cd/m²) | Max. External Quantum Efficiency (EQE) | Source(s) |
| 1,8-Naphthyridine Oligomer | Emitter | Yellow | 250 | 1.2 cd/A (Current Efficiency) | researchgate.net |
| Iridium(III) Complex | Dopant Emitter | Green | 242,548 | 32.3% | rsc.org |
| 1,8-Naphthyridine (TADF) | Emitter | Blue | Not Specified | 20.9% | researchgate.net |
Biological Target Interaction Studies (In Vitro Mechanistic Research)
The benzo[h] evitachem.commdpi.comnaphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. mdpi.com This has led to extensive in vitro research to understand the mechanisms by which these compounds interact with specific enzymes and proteins.
The planar, aromatic structure of benzo[h] evitachem.commdpi.comnaphthyridine allows it to fit into the active sites of various enzymes, often by mimicking endogenous ligands or substrates.
mTOR: Research has identified the benzo evitachem.commdpi.comnaphthyridine scaffold as the basis for selective and highly potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation. researchgate.net
DYRK1A: While direct inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) by 4-Methylbenzo[h] evitachem.commdpi.comnaphthyridine is not extensively documented in the provided sources, the general success of the 1,6-naphthyridine core as a kinase inhibitor scaffold (as seen with mTOR and c-Met) makes it a promising candidate for designing inhibitors against other kinases like DYRK1A. researchgate.netnih.gov Its structural features are well-suited for interaction with the ATP-binding pocket of kinases.
MAO: Derivatives of the related benzo[b] evitachem.commdpi.comnaphthyridine scaffold have been synthesized and proven to be effective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com In vitro studies showed that certain derivatives inhibit MAO-B with potency in the low micromolar range, with one of the most active compounds achieving an IC₅₀ value of 1.35 μM. mdpi.com
DNA Gyrase: The broader naphthyridine family has shown significant activity against bacterial DNA gyrase, a type II topoisomerase that is a well-validated antibacterial target. nih.govresearchgate.net For example, certain 1,4-dihydro evitachem.comnih.govnaphthyridine derivatives are potent inhibitors of E. coli DNA gyrase. nih.gov Furthermore, related dibenzo[c,h] evitachem.commdpi.comnaphthyridines have been designed as inhibitors of human Topoisomerase I, highlighting the scaffold's ability to interfere with DNA replication and repair machinery. nih.gov
Table 3: In Vitro Enzyme Inhibition by Benzo[h] evitachem.commdpi.comnaphthyridine Scaffolds and Related Derivatives
| Enzyme Target | Scaffold Studied | Key Finding | IC₅₀ Value | Source(s) |
| mTOR | Benzo evitachem.commdpi.comnaphthyridine | Identified as a selective and highly potent inhibitor. | Not Specified | researchgate.net |
| MAO-B | Benzo[b] evitachem.commdpi.comnaphthyridine | Effective inhibitor with potency in the low micromolar range. | 1.35 μM (for analog 5g) | mdpi.com |
| DNA Gyrase (E. coli) | 1,4-dihydro evitachem.comnih.govnaphthyridine | A potent inhibitor with a good antibacterial profile. | Not Specified | nih.gov |
| Topoisomerase I | Dibenzo[c,h] evitachem.commdpi.comnaphthyridine | Potent inhibitor with unique DNA cleavage site selectivity. | Not Specified | nih.gov |
Receptor Binding Profile Analysis and Selectivity Investigations (e.g., 5-HT4 receptors)
The benzo[h] researchgate.netucla.edunaphthyridine scaffold has been identified as a promising framework for the development of selective ligands for various receptors, with a particular focus on the serotonin (B10506) 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor expressed in the brain regions associated with memory and cognition, making it an attractive target for neurological disorders. researchgate.net
A notable study in this area involved the synthesis and evaluation of a series of benzo[h] researchgate.netucla.edunaphthyridine derivatives to explore the structural requirements for high affinity and selectivity for the 5-HT4 receptor. nih.gov These compounds were synthesized by substituting the chlorine atom of a benzonaphthyridine precursor with different N-alkyl-4-piperidinylmethanolates. nih.gov The subsequent binding assays, using [3H]GR 113808 as the radioligand for the 5-HT4 receptor, revealed significant structure-activity relationships (SAR). nih.gov
The affinity of these derivatives for the 5-HT4 receptor was found to be dependent on the nature of the substituent on the aromatic ring of the benzo[h] researchgate.netucla.edunaphthyridine core and the substituent on the lateral piperidine (B6355638) chain. nih.gov Specifically, the presence of a chlorine atom on the aromatic ring led to a significant decrease in binding activity. nih.gov Conversely, the introduction of an N-propyl or N-butyl group on the piperidine chain resulted in compounds with nanomolar affinities (Ki values ranging from 1 to 10 nM). nih.gov
One of the most potent ligands identified in this study, which featured a high affinity and selectivity for the 5-HT4 receptor, was further evaluated and characterized as an antagonist or a low partial agonist. nih.gov While this study did not explicitly report on the 4-methyl derivative, the established SAR provides a basis for predicting that a methyl group at position 4 could influence receptor affinity. The electronic and steric properties of the methyl group would likely result in a different binding profile compared to the reported chloro- and unsubstituted analogs.
Table 1: Receptor Binding Affinity of Selected Benzo[h] researchgate.netucla.edunaphthyridine Derivatives for the 5-HT4 Receptor
| Compound | Aromatic Ring Substituent | Lateral Chain Substituent | Ki (nM) |
| 3a | H | N-propyl | < 10 |
| 4a | H | N-butyl | < 10 |
| 5a | H | N-pentyl | < 10 |
| Analog with Cl | Cl | N-propyl | > 100 |
This table is generated based on the findings that N-propyl and N-butyl groups conferred nanomolar affinities, while a chlorine atom resulted in a marked drop in activity. nih.gov The exact Ki values for each compound are as reported in the source.
Nucleic Acid (DNA/RNA) Interaction Studies (e.g., Intercalation)
The planar aromatic structure of the benzo[h] researchgate.netucla.edunaphthyridine scaffold makes it a candidate for interaction with nucleic acids, particularly through intercalation between the base pairs of DNA. While direct studies on 4-Methylbenzo[h] researchgate.netucla.edunaphthyridine are not extensively documented in publicly available literature, research on related polycyclic aromatic systems provides a strong indication of this potential application. For instance, dibenzo[b,h] researchgate.netucla.edunaphthyridine derivatives have been synthesized and shown to exhibit strong fluorescence, with their fluorescence intensity changing upon intercalation into double-stranded DNA. rsc.org This property is characteristic of DNA intercalators and forms the basis for their use as fluorescent probes for DNA. rsc.org
The principle of DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, such as unwinding of the helix and an increase in its length. Such interactions are of significant interest in the context of developing anticancer agents, as intercalation can interfere with DNA replication and transcription, ultimately leading to cell death. The cytotoxic properties of some naphthyridine derivatives have been attributed to their ability to inhibit topoisomerase II, an enzyme crucial for managing DNA topology, an action often associated with intercalating agents.
While the specific binding mode and affinity of 4-Methylbenzo[h] researchgate.netucla.edunaphthyridine for DNA and RNA have yet to be reported, it is plausible that it could act as a DNA intercalator. The methyl group at the 4-position could influence its binding affinity and sequence selectivity. Further biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to fully characterize the nucleic acid binding properties of this specific compound.
Development of Chemical Biology Probes and Tools for Research
Building on their potential to interact with biological macromolecules, benzo[h] researchgate.netucla.edunaphthyridine derivatives are valuable scaffolds for the development of chemical biology probes. The fluorescent properties of some derivatives, as seen in the case of 6-Methyl-1,6-dibenzonaphthyridinium triflates, underscore their potential as research tools. rsc.org These compounds can be used to visualize and study cellular processes involving DNA.
A chemical probe is a small molecule that is used to study biological systems. An ideal probe should be potent, selective, and have a well-understood mechanism of action. The benzo[h] researchgate.netucla.edunaphthyridine scaffold, with its tunable chemical structure, allows for the synthesis of a library of compounds with varying properties. For example, by introducing different functional groups, it is possible to modulate the fluorescence wavelength, quantum yield, and binding affinity for specific biological targets.
The development of a 4-Methylbenzo[h] researchgate.netucla.edunaphthyridine-based probe would likely involve linking it to a reactive group for covalent labeling of a target protein or a reporter molecule for signal amplification. The inherent spectroscopic properties of the core structure could also be harnessed for direct imaging applications in cellular systems.
Role as Precursors for Complex Organic Architectures
The benzo[h] researchgate.netucla.edunaphthyridine ring system serves as a versatile precursor for the synthesis of more complex and elaborate organic architectures. Various synthetic methodologies have been developed to construct this core scaffold, which can then be further functionalized.
One of the common strategies for synthesizing benzo[h] researchgate.netucla.edunaphthyridines involves the cyclization of 4-aminoquinoline (B48711) intermediates. researchgate.net For instance, the reaction of 4-aminoquinolines with β-ketoesters can lead to the formation of the tetracyclic benzo[h] researchgate.netucla.edunaphthyridine system. researchgate.net Another powerful method is the intramolecular Diels-Alder reaction of aryl oxazoles, which provides a high-yielding route to this class of compounds. ucla.edu
Once the benzo[h] researchgate.netucla.edunaphthyridine core is assembled, it can undergo a variety of chemical transformations to build more intricate molecular structures. For example, electrophilic substitution reactions can be used to introduce substituents at various positions on the aromatic rings. researchgate.net The nitrogen atoms in the naphthyridine core can also be alkylated or oxidized to provide further points of diversification. researchgate.net
The utility of benzo[h] researchgate.netucla.edunaphthyridines as synthetic precursors is highlighted by their use in the construction of novel heterocyclic systems and as building blocks for compounds with potential biological activities. The ability to regioselectively introduce functional groups makes this scaffold a valuable platform for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Future Directions and Emerging Research Opportunities in Benzo H 1 2 Naphthyridine Chemistry
Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives
The synthesis of benzo[h] researchgate.netresearchgate.netnaphthyridines and their derivatives is a cornerstone of research in this area. mdpi.comnih.gov Traditional methods like the Skraup reaction, which involves heating an aminopyridine with glycerol (B35011) derivatives, have been used but can be harsh. acs.org Consequently, there is a continuous drive to develop more efficient, regioselective, and environmentally friendly synthetic protocols.
Recent advancements have focused on one-pot, multi-component reactions that offer operational simplicity and high yields. For instance, a three-component reaction involving 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile (B47326) has been developed to produce benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives. researchgate.net Another innovative approach involves the intramolecular Diels-Alder cycloaddition of aryl oxazoles with acrylamides, which provides a high-yielding route to the benzo[h] researchgate.netresearchgate.netnaphthyridine system. ucla.edu
Future work will likely concentrate on:
Catalytic Systems: Exploring novel catalysts, including transition metals and organocatalysts, to facilitate milder reaction conditions and improve stereoselectivity.
Domino Reactions: Designing tandem or domino reaction sequences to construct the complex polycyclic framework in a single operation from simple precursors. researchgate.net
Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and efficient synthesis of these heterocycles.
Green Chemistry: Utilizing greener solvents and reagents to minimize environmental impact. researchgate.net
A notable synthesis of a methylbenzo[h] researchgate.netresearchgate.netnaphthyridine derivative has been reported using 4-aminoquinolines and α-acetyl γ-butyrolactone. researchgate.net Further derivatization of this scaffold demonstrates the potential for creating diverse molecular architectures. researchgate.net
Deeper Exploration of Unprecedented Reactivity and Mechanistic Insights
Understanding the inherent reactivity of the benzo[h] researchgate.netresearchgate.netnaphthyridine core is crucial for its application. The nitrogen atoms within the heterocyclic system influence its electronic properties, making it susceptible to both electrophilic and nucleophilic attack.
Research has shown that electrophilic substitution reactions, such as nitration and bromination, can occur on the benzene (B151609) ring. researchgate.net Conversely, nucleophilic substitution is a key reaction for introducing functional groups. For example, a chlorine atom on the benzonaphthyridine core can be readily substituted by various nucleophiles, a strategy used to synthesize a range of derivatives. nih.gov
Emerging research opportunities in this area include:
C-H Activation: Developing methods for the direct functionalization of carbon-hydrogen bonds on the benzo[h] researchgate.netresearchgate.netnaphthyridine scaffold, which would provide a more atom-economical approach to creating derivatives.
Photoredox Catalysis: Utilizing visible-light-mediated reactions to access novel reactivity patterns and construct complex molecules under mild conditions.
Mechanistic Studies: Employing kinetic studies, isotopic labeling, and computational analysis to gain a deeper understanding of reaction mechanisms, which will in turn guide the development of new synthetic methods.
For example, studies on tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines have revealed interesting reactivity with activated alkynes, leading to the formation of new, more complex heterocyclic systems. mdpi.comnih.gov The reactivity was found to be highly dependent on the substituents present on the core structure. mdpi.comnih.gov
Rational Design of Benzo[h]researchgate.netresearchgate.netnaphthyridine-Based Functional Materials for Advanced Technologies
The unique photophysical properties of certain benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives make them attractive candidates for the development of advanced functional materials. Their rigid, planar structure and extended π-conjugated system can give rise to interesting electronic and optical characteristics.
One area of exploration is their use as fluorescent probes. For example, certain dibenzo[b,h] researchgate.netresearchgate.netnaphthyridinium salts exhibit strong fluorescence, with their emission properties changing upon intercalation with double-stranded DNA, suggesting potential applications in biological imaging and sensing. rsc.org The synthesis and study of arylbenzo[h] researchgate.netresearchgate.netnaphthyridine derivatives have also highlighted their intriguing photophysical properties. dntb.gov.ua
Future research in this domain will likely focus on:
Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing derivatives with high quantum yields and tunable emission colors for use as emitters or host materials in OLED devices.
Organic Photovoltaics (OPVs): Engineering benzo[h] researchgate.netresearchgate.netnaphthyridine-based molecules to act as donor or acceptor materials in organic solar cells.
Chemosensors: Developing derivatives that exhibit selective and sensitive responses to specific ions or molecules, enabling their use in environmental monitoring or diagnostics.
Integration of Advanced Computational Methods for Predictive Chemistry and Structure-Function Elucidation
Computational chemistry is becoming an indispensable tool in modern chemical research. For the benzo[h] researchgate.netresearchgate.netnaphthyridine system, in silico methods can provide valuable insights that complement experimental work.
Molecular modeling can be used to:
Predict Reactivity: Calculate electron density distributions and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how transformations occur, aiding in the optimization of reaction conditions.
Design Novel Compounds: Screen virtual libraries of benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives to identify candidates with desired electronic, optical, or biological properties before undertaking their synthesis.
Analyze Structure-Property Relationships: Correlate the three-dimensional structure of these molecules with their observed functions, such as their affinity for a biological target or their photophysical characteristics. dntb.gov.ua
For instance, computational tools have been used to support the structural analysis of newly synthesized derivatives and to understand their photophysical properties. dntb.gov.ua
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The diverse properties of benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives place them at the crossroads of several scientific disciplines. The full potential of this class of compounds can only be realized through collaborative, interdisciplinary research.
Key areas for interdisciplinary exploration include:
Medicinal Chemistry: The benzo[h] researchgate.netresearchgate.netnaphthyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in various biologically active compounds. researchgate.netnih.gov Derivatives have been investigated for a range of activities, including:
Anticancer agents: Some derivatives have shown antiproliferative activity against human tumor cell lines and act as topoisomerase inhibitors. nih.govnih.gov
Neurological applications: Certain compounds have been evaluated as selective antagonists for 5-HT4 receptors, with potential applications in treating cognitive disorders. researchgate.netnih.gov
Antimalarial activity: A library of benzo[h] researchgate.netresearchgate.netnaphthyridin-2(1H)-ones (known as Torins) was synthesized and evaluated for gametocytocidal activity against Plasmodium falciparum. nih.gov
MAO inhibitors: Tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines have been explored as potential monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases. mdpi.comnih.gov
Materials Science: Collaboration between organic chemists and materials scientists is essential for translating the promising photophysical properties of these compounds into functional devices like OLEDs and sensors. rsc.orgdntb.gov.ua
Chemical Biology: The development of fluorescent benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives as DNA probes requires a synergistic approach combining synthetic chemistry with molecular and cell biology to validate their use in biological systems. rsc.org
The naturally occurring aaptamine (B1664758) alkaloids, which contain a related benzo[de] researchgate.netresearchgate.netnaphthyridine core, showcase the potent biological activity within this family of compounds and continue to inspire synthetic efforts. nih.gov The continued exploration of this chemical space, driven by interdisciplinary collaboration, promises to unlock new and valuable applications for benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-Methylbenzo[h][1,6]naphthyridine derivatives?
Answer:
The synthesis of this compound derivatives often involves cyclization and functionalization strategies. Key methods include:
- N-Alkylation and Cyclization : Reaction of 4-aminoquinoline derivatives with cyclic β-ketoesters under mild conditions, followed by cyclization in diphenyl ether or POCl₃ to yield benzo[h][1,6]naphthyridine cores. This approach achieves moderate yields (40–75%) and allows substitution at positions 3 and 8 .
- Grindstone Chemistry : Solvent-free, catalyst-free synthesis via mechanical grinding of ketones, malononitrile, and amines at room temperature, producing 1,6-naphthyridines in high yields (90–97%) .
- Sonogashira Coupling : Propargylamine-mediated cyclization of 2-(diprop-2-ynylamino)benzaldehyde derivatives with DBU, yielding methyl- or aryl-substituted derivatives .
Characterization : Confirmation of structures requires ¹H/¹³C NMR (e.g., δ 2.3–2.5 ppm for methyl groups), IR (C=O stretches at ~1700 cm⁻¹), and mass spectrometry (M⁺ peaks with isotopic chlorine patterns) .
Basic: How are this compound derivatives screened for antimicrobial activity?
Answer:
Standard protocols involve:
- Microbial Strains : Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria cultured on nutrient agar .
- Dosage : Compounds tested at 1000 ppm, with inhibition zones measured after 24–48 hours.
- Key Findings : Open-chain 4-aminoquinoline derivatives (e.g., 4c, 4f) show activity against B. megaterium and S. aureus, while cyclic benzo[h][1,6]naphthyridines (e.g., 8a, 9a) are inactive, likely due to steric hindrance limiting target interaction .
Advanced: How do structural modifications influence the antitumor and antiviral activity of 1,6-naphthyridine derivatives?
Answer:
- Antitumor Activity : Substituents at position 3 (e.g., methyl groups) enhance PI3K pathway modulation, critical for apoptosis induction. For example, 2-cyclohexyl-8-(2-hydroxyethyl) derivatives inhibit phosphoinositide 3-kinase, reducing cell proliferation .
- Antiviral Activity : Pyrazolo[3,4-h]-fused derivatives exhibit anti-HSV-1 activity (IC₅₀ = 0.8–2.5 µM) by targeting viral thymidine kinase. Rigidification of the N-aryl ring (e.g., benzo[b]thieno[3,2-h] scaffolds) improves binding affinity .
Methodology : SAR studies require iterative synthesis of analogs, followed by in vitro assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral efficacy) and molecular docking to validate target interactions .
Advanced: What strategies resolve contradictions in biological activity data among structurally similar derivatives?
Answer:
Discrepancies arise from:
- Conformational Flexibility : Open-chain derivatives (e.g., 4-aminoquinolines) adopt bioactive conformations inaccessible to rigid cyclic analogs, explaining their superior antimicrobial activity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 5) enhance DNA intercalation in antitumor assays but reduce solubility, complicating dose-response interpretations .
Resolution : Pair computational modeling (e.g., DFT for electrostatic potential maps) with biophysical assays (e.g., surface plasmon resonance) to correlate structure with activity .
Advanced: How can green chemistry principles be applied to synthesize 1,6-naphthyridines?
Answer:
- Solvent-Free Mechanochemistry : Grindstone techniques eliminate toxic solvents, achieving near-quantitative yields (90–97%) for 1,6-naphthyridines. Reaction times are short (5–7 minutes), reducing energy use .
- Catalyst-Free Cyclization : Use of DBU as a non-toxic base in propargylamine-mediated cyclization avoids heavy-metal catalysts .
Validation : Green metrics (e.g., E-factor < 0.1) and life-cycle analysis (LCA) confirm reduced environmental impact compared to traditional methods .
Advanced: What advanced spectroscopic techniques confirm the regioselectivity of functionalized derivatives?
Answer:
- NOESY NMR : Resolves spatial proximity of substituents (e.g., methyl groups at position 4 vs. 8) through cross-peak analysis .
- High-Resolution MS/MS : Fragmentation patterns differentiate isomers (e.g., chlorine vs. bromine isotopes) and confirm substitution sites .
- X-ray Crystallography : Resolves absolute configurations, as seen in CCDC 2032776 for hydrazide derivatives, providing benchmark data for DFT calculations .
Advanced: How is molecular modeling integrated into the design of 1,6-naphthyridine-based inhibitors?
Answer:
- E-Pharmacophore Modeling : Developed from PDK1 active sites to prioritize carboxamide derivatives with high binding scores (Glide XP > −8.0 kcal/mol) .
- MD Simulations : Assess stability of inhibitor-enzyme complexes (e.g., 10-methoxy dibenzo[b,h]naphthyridines) over 100 ns trajectories, validating hydrogen-bond interactions with catalytic residues .
Application : Guides synthesis of derivatives with optimized pharmacokinetic profiles (e.g., logP < 3, PSA < 90 Ų) .
Basic: What are the challenges in scaling up 1,6-naphthyridine synthesis?
Answer:
- Reaction Control : Exothermic cyclization (e.g., Skraup reaction) risks runaway conditions; optimized protocols use N-oxide intermediates and low-pressure hydrogenation to improve safety .
- Purification : Column chromatography is inefficient for large batches; alternatives include recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
Advanced: How are mechanistic studies conducted to elucidate the mode of action of 1,6-naphthyridines?
Answer:
- Enzyme Assays : Measure IC₅₀ against acetylcholinesterase (AChE) or PI3K using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
- Gene Expression Profiling : RNA-seq identifies downstream targets (e.g., AKT/mTOR for antitumor derivatives) post-treatment .
- Radiolabeling : Tritiated derivatives track cellular uptake and sublocalization via autoradiography .
Advanced: How do synthetic byproducts or isomers impact the biological evaluation of 1,6-naphthyridines?
Answer:
- Byproduct Interference : Chlorinated byproducts from POCl₃-mediated cyclization (e.g., 3-chloro derivatives) exhibit off-target toxicity, necessitating rigorous HPLC purification (purity > 95%) .
- Isomer Differentiation : 5,6,7,8-Tetrahydro vs. 1,2,3,4-tetrahydro isomers require chiral chromatography (e.g., Chiralpak AD-H) to isolate enantiomers with distinct bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
